3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is an organic compound with the molecular formula . It features a benzonitrile core substituted with two fluorine atoms at the 3 and 5 positions and a propan-2-yloxy group at the 4 position. This unique structure imparts distinct chemical properties, enhancing its utility in various scientific and industrial applications.
This compound is classified under organic compounds, specifically as a fluorinated aromatic compound. It is also considered a nitrile due to the presence of the cyano group (). The compound's registry number is 1530918-18-3, and it can be found in chemical databases such as PubChem, where detailed information regarding its properties and applications is available .
The synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile typically involves the reaction of 3,5-difluorobenzonitrile with isopropyl alcohol in the presence of a suitable catalyst. This reaction can be performed under controlled temperature and pressure conditions to ensure selective formation of the desired product.
In an industrial setting, production may utilize batch or continuous flow processes. Key aspects include:
The reaction conditions must be optimized to achieve high selectivity and yield while maintaining safety standards .
The molecular structure of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile can be represented using various notations:
InChI=1S/C10H9F2NO/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6H,1-2H3
CC(C)OC1=C(C=C(C=C1F)C#N)F
The molecular weight of this compound is approximately . The presence of fluorine atoms significantly influences its electronic properties and reactivity .
3,5-Difluoro-4-(propan-2-yloxy)benzonitrile can undergo various chemical reactions:
These reactions highlight its versatility as a building block for more complex molecules in synthetic organic chemistry .
Key chemical properties include:
Relevant analyses indicate that the fluorinated nature enhances lipophilicity and metabolic stability, which are critical for pharmaceutical applications .
3,5-Difluoro-4-(propan-2-yloxy)benzonitrile has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: